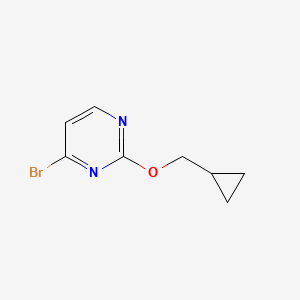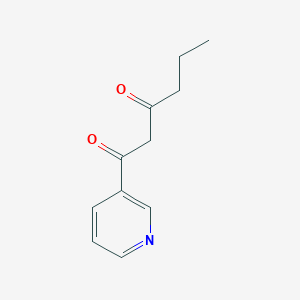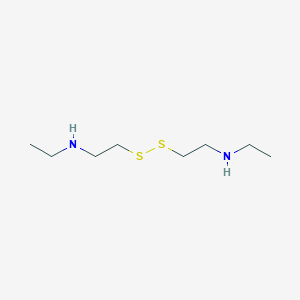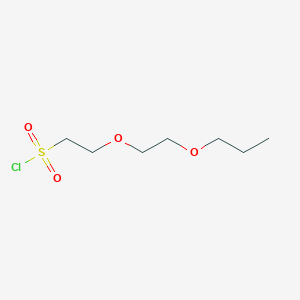
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to an isopropyl-substituted piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine typically involves the reaction of 4-isopropylpiperazine with chloromethyl sulfone under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: The major products are substituted piperazine derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((Chloromethyl)sulfonyl)benzene
- Chloromethyl phenyl sulfone
- 1-Chloro-4-((chloromethyl)sulfonyl)methylbenzene
Uniqueness
1-((Chloromethyl)sulfonyl)-4-isopropylpiperazine is unique due to the presence of the isopropyl-substituted piperazine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H17ClN2O2S |
|---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2)10-3-5-11(6-4-10)14(12,13)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
PRQUXYSQSBAHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


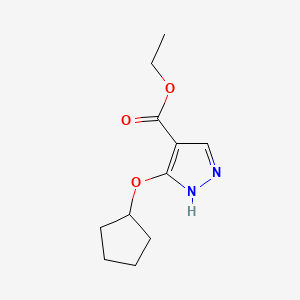
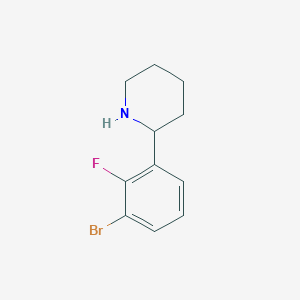

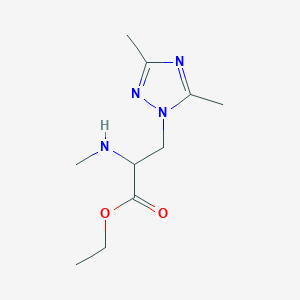
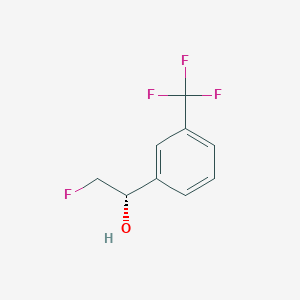
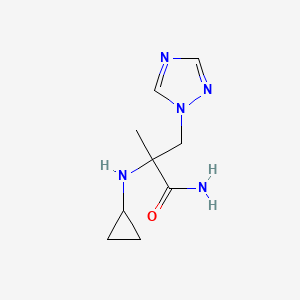


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
